molecular formula C12H17F2N B13255747 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B13255747
M. Wt: 213.27 g/mol
InChI Key: BKGTWKBKNRKBBI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 3,4-difluoroaniline with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods often involve the use of biocatalytic approaches to enhance the enantioselectivity and yield of the product. For example, engineered ketoreductases have been employed to catalyze the reduction of prochiral ketones to chiral alcohols, which are then further transformed into the target compound .

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .

Scientific Research Applications

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C12H17F2N/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11H,7,15H2,1-3H3

InChI Key

BKGTWKBKNRKBBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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